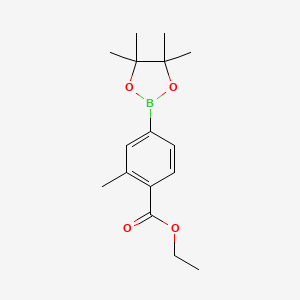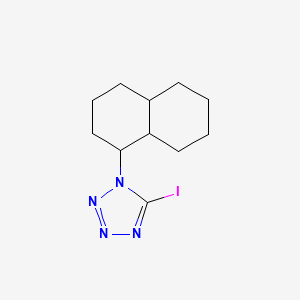
1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole is a synthetic organic compound that features a unique combination of a decahydronaphthalene ring and a tetrazole ring substituted with an iodine atom
Vorbereitungsmethoden
The synthesis of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of decahydronaphthalene derivatives, followed by the introduction of the tetrazole ring and subsequent iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tetrazole ring.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new ring structures. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. .
Wissenschaftliche Forschungsanwendungen
1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes
Wirkmechanismus
The mechanism of action of 1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation .
Vergleich Mit ähnlichen Verbindungen
1-(Decahydronaphthalen-1-yl)-5-iodo-1H-tetrazole can be compared with other similar compounds, such as:
1-(Decahydronaphthalen-1-yl)-5-chloro-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
1-(Decahydronaphthalen-1-yl)-5-bromo-1H-tetrazole:
1-(Decahydronaphthalen-1-yl)-5-fluoro-1H-tetrazole: The fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets. The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs
Eigenschaften
CAS-Nummer |
919097-89-5 |
|---|---|
Molekularformel |
C11H17IN4 |
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-5-iodotetrazole |
InChI |
InChI=1S/C11H17IN4/c12-11-13-14-15-16(11)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |
InChI-Schlüssel |
CQMOKDREEAAVLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCC2N3C(=NN=N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
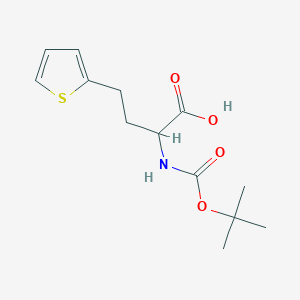

![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
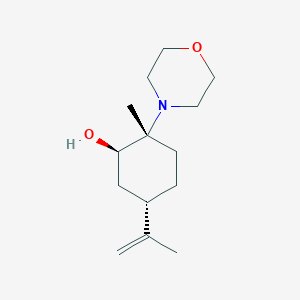

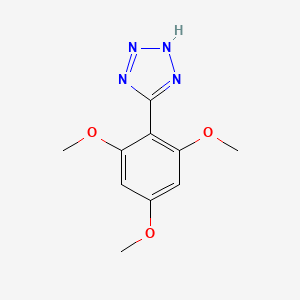
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)

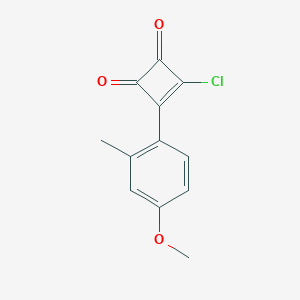
![1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)
